Lipophilicity and Molecular Weight Comparison with 4-Methyldec-3-en-1-ol
The introduction of a second, terminal double bond in 4-Methyldeca-3,9-dien-1-ol significantly alters its physicochemical profile compared to its mono-unsaturated analog, 4-methyldec-3-en-1-ol . This is a key differentiator when selecting a building block for a synthesis where polarity or molecular weight is a constraint.
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP: 3.06, MW: 168.28 g/mol |
| Comparator Or Baseline | 4-Methyldec-3-en-1-ol (LogP: 3.29, MW: 170.29 g/mol) |
| Quantified Difference | ΔLogP = -0.23 (a 7% decrease in lipophilicity); ΔMW = -2.01 g/mol |
| Conditions | Calculated values (ACD/Labs) as reported by ChemSrc. |
Why This Matters
The lower LogP indicates reduced lipophilicity, which can improve aqueous solubility for certain reaction conditions and potentially reduce off-target partitioning in biological assays.
